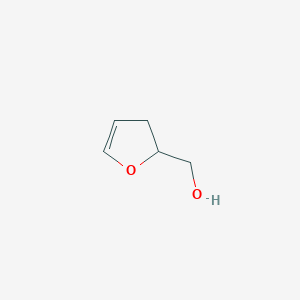
(2,3-Dihydrofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrofuran-2-yl)methanol is a chiral furan-derived alcohol characterized by a partially saturated five-membered oxygenated ring (dihydrofuran) and a hydroxymethyl group at the 2-position. Its structure imparts unique reactivity, making it a valuable intermediate in asymmetric synthesis, particularly for constructing nucleoside analogs with antiviral and anticancer properties . Key features include:
- Stereochemical complexity: The molecule contains two contiguous stereocenters (C2 and C3), enabling diastereoselective reactions .
- Functional groups: The primary alcohol and dihydrofuran ring allow for diverse derivatization, such as silylation, oxidation, and nucleophilic additions .
- Applications: It serves as a precursor in multicomponent reactions (MCRs) for synthesizing modified nucleosides (e.g., AZT analogs) and as a building block for 19F NMR probes in Hg(II)-mediated base pairing studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydrofuran-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 2,3-dihydrofuran derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride . Another approach involves the use of catalytic hydrogenation of furfural derivatives .
Industrial Production Methods: Industrial production of this compound may involve the large-scale hydrogenation of furfural derivatives in the presence of metal catalysts. This method ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans.
Scientific Research Applications
(2,3-Dihydrofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Explored for its potential use in drug development due to its
Biological Activity
Introduction
(2,3-Dihydrofuran-2-yl)methanol is a chemical compound with a unique structure that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a dihydrofuran ring and a hydroxymethyl group. Its molecular formula is C5H8O2, and it has a molecular weight of approximately 100.12 g/mol. The compound's structure allows for various chemical transformations, which can be exploited in synthetic chemistry and biological applications.
Antiviral Properties
Research indicates that compounds with structures similar to this compound may exhibit antiviral activity by mimicking nucleotides. This property could potentially inhibit viral replication, making it a candidate for further investigation in antiviral drug development .
Antitumor Activity
The ability of this compound to interfere with nucleic acid synthesis suggests that it may possess antitumor properties. Compounds that affect DNA and RNA synthesis are often explored for their therapeutic benefits in cancer treatment .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes within cells, which is a common mechanism for many therapeutic agents .
Antimicrobial Effects
Preliminary studies have suggested that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains indicates potential applications in treating infections .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antiviral Activity Study : A study demonstrated that derivatives of dihydrofuran compounds could inhibit viral replication in vitro. The mechanism was linked to their structural similarity to nucleobases .
- Antitumor Efficacy : In experimental models, compounds similar to this compound showed significant inhibition of tumor cell growth through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition Studies : Investigations revealed that this compound could inhibit enzymes such as RNA polymerase and DNA gyrase, crucial for nucleic acid synthesis in both prokaryotic and eukaryotic organisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Adenosine | Purine base + ribose | Antiviral, anti-inflammatory |
| Guanosine | Purine base + ribose | Antiviral, immunomodulatory |
| 6-Mercaptopurine | Purine derivative | Anticancer agent |
This table illustrates how this compound compares with other biologically active compounds that share structural characteristics. The similarities in biological activity highlight the potential therapeutic avenues for further exploration.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Their Key Differences
The following table highlights structural analogs of (2,3-Dihydrofuran-2-yl)methanol and their distinguishing features:
Physical and Regulatory Properties
Properties
CAS No. |
61472-86-4 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2,3-dihydrofuran-2-ylmethanol |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h1,3,5-6H,2,4H2 |
InChI Key |
PIYKGXDXJLMPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















